Home > Products > Screening Compounds P13460 > N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide - 1421489-34-0

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

Catalog Number: EVT-3115042
CAS Number: 1421489-34-0
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound represents a 2-substituted 5-nitroimidazole derivative, synthesized through a novel method using TDAE. The research highlights the ability to selectively introduce various substituents at the 2-position of the 5-nitroimidazole scaffold. []
  • Compound Description: This series of compounds represents Chromeno[b]pyrimidine derivatives synthesized using an ionic liquid ([EMIM][OAc]) as a medium. These compounds were investigated for their potential biological activity through molecular docking studies. []
  • Compound Description: This series of compounds centers around an imidazole ring linked to a pyridine ring through a methylene bridge and further connected to an oxetane ring. These derivatives were designed and synthesized to evaluate their antibacterial activity. []
  • Compound Description: This compound, synthesized through an eight-step process, contains an imidazole ring substituted with a piperidine ring and a fluorinated phenyl group. []
  • Compound Description: This compound features an imidazole ring connected to a pyridine ring, characterized by an intramolecular hydrogen bond contributing to the near coplanarity of the two ring systems. []
  • Compound Description: This compound is a sulfonamide derivative synthesized from readily available starting materials, and its antimicrobial activity was evaluated. []
  • Compound Description: This compound features a nitroimidazole ring linked to an ethanamine chain. The research primarily focuses on its crystal structure, highlighting the non-coplanar arrangement of the rings. []
  • Compound Description: This series of compounds involves a benzenesulfonamide core linked to a benzo[d]imidazole and a triazine ring. These compounds were synthesized and evaluated for their antitumor activity, revealing significant cytotoxic activity against various cancer cell lines. []
  • Compound Description: This compound features an imidazole ring connected to an acrylate moiety. The research highlights its crystal structure, noting the non-coplanar arrangement of the benzene rings with the imidazole ring. []
  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy. Its development involved extensive synthetic efforts and focused on minimizing blood-brain barrier penetration. []
  • Compound Description: These compounds, containing imidazole, pyrazole, and benzo[f]chromene moieties, were designed as potential antimicrobial and anticancer agents. Biological evaluations demonstrated promising activity against various strains and cancer cell lines. []
  • Compound Description: This compound is a nickel(II) complex characterized by its distorted octahedral geometry. The crystal structure revealed the coordination environment around the nickel ion and the stabilizing interactions within the crystal lattice. []
  • Compound Description: This compound, containing a thiophene ring, was used as a ligand to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. These complexes showed enhanced antimicrobial activity compared to the free ligand. []
  • Compound Description: This series of compounds represents nitrofurantoin analogs designed for treating urinary tract infections. The compounds incorporate both furan and pyrazole rings in their structure. []
  • Compound Description: HIOC was investigated for its neuroprotective effects in a mouse model of optic nerve crush. The study demonstrated that systemic administration of HIOC led to increased survival of retinal ganglion cells, suggesting potential therapeutic applications for retinal diseases. []
  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, exhibiting favorable pharmacokinetic properties and the ability to increase cerebrospinal fluid glycine concentrations in rats. It was developed as a potential therapeutic for schizophrenia. []
  • Compound Description: This series of pyrimidine derivatives was synthesized and evaluated for antimicrobial and anticancer activities. The compounds exhibited significant potential against the investigated bacteria and the MCF-7 human breast cancer cell line. []
  • Compound Description: This compound contains a furan ring linked to a benzotriazole moiety through an ethoxy linker. The crystal structure analysis highlighted the non-coplanar arrangement of the aromatic rings and the presence of weak intermolecular interactions. []
  • Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist with significant anti-obesity effects in mice. Its development involved structure-activity relationship studies based on an active metabolite. []
  • Compound Description: This compound was developed as a potential peripheral cannabinoid-1 receptor inverse agonist for treating obesity. Its design aimed to minimize central nervous system penetration to avoid psychiatric side effects. []
  • Compound Description: This compound contains an imidazole ring substituted with various aromatic and ester groups. Its crystal structure was determined, revealing the stabilizing intermolecular interactions within the crystal lattice. []
  • Compound Description: This compound contains an imidazole ring connected to a thiophene ring via a methylidene linker. The crystal structure revealed various intermolecular interactions, including hydrogen bonding and π-π stacking, contributing to its stability. []
  • Compound Description: This compound features an imidazole ring linked to a thiophene ring through a methylidene bridge. Its structure is characterized by intramolecular hydrogen bonds involving the imidazole and thiophene rings. []
  • Compound Description: SB269652 is a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptor. The study investigated the structural determinants for its allosteric activity, focusing on the importance of specific structural moieties. []
  • Compound Description: This compound contains an imidazole ring linked to a pyrrolo[2,3-d]pyrimidine moiety. The crystal structure analysis revealed the planarity of the pyrrolo[2,3-d]pyrimidine system and the presence of intermolecular hydrogen bonding interactions. []
  • Compound Description: This compound is a palladium(II) complex characterized by its distorted square-planar geometry. The crystal structure revealed the coordination environment around the palladium ion and the stabilizing interactions within the crystal lattice. []
  • Compound Description: These compounds are rhenium(I) and manganese(I) complexes, respectively, characterized by their facial coordination geometry. The crystal structures revealed intermolecular interactions, including hydrogen bonding, contributing to their stability and packing arrangements. []
  • Compound Description: This series of compounds incorporates a thiophene ring linked to a thiazolidinone moiety. These compounds were synthesized and evaluated for their antimicrobial activity. []
  • Compound Description: These compounds are ester prodrugs designed for treating retinal diseases. The ester moiety is intended to improve the compound's pharmacokinetic properties, particularly its ability to reach the retina. [, ]
  • Compound Description: GS(CIE) is a metabolite of L-histidine formed from cis-urocanic acid and glutathione. It is considered a potential biomarker for sunlight exposure and is involved in the metabolic pathway leading to the urinary compound S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-L-cysteine (Cys(CIE)). []
  • Compound Description: This compound contains a benzimidazole ring linked to an imidazole ring through a propyl chain. The crystal structure highlighted the planarity of the benzimidazole system and the presence of hydrogen bonding interactions. []
  • Compound Description: This series of compounds involves a benzo[b]thiophene moiety linked to a dihydroimidazolone ring. The synthesis involved reactions with 3-chlorobenzo[b]thiophene-2-carbonyl chloride and subsequent modifications. []
  • Compound Description: This compound and its enantiomers were synthesized and evaluated for their serotonin 5-HT4 receptor agonistic activity. The study focused on determining the absolute configuration and pharmacological properties of the enantiomers. []
  • Compound Description: This compound contains two pyrrole rings linked by an amide bond and was crystallized as a dimethylformamide disolvate. The crystal structure revealed the molecule's conformation and the intermolecular interactions within the crystal lattice. []
  • Compound Description: This compound features a pyrrolo[1,2-c]imidazole core and was synthesized using a palladium-catalyzed reaction. The crystal structure analysis revealed the planarity of the pyrrolo[1,2-c]imidazole ring system and the presence of intermolecular hydrogen bonding interactions. []

Properties

CAS Number

1421489-34-0

Product Name

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

IUPAC Name

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]thiophene-2-carboxamide

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34

InChI

InChI=1S/C14H13N3O2S/c18-14(12-4-2-8-20-12)15-6-5-13-16-9-10(17-13)11-3-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17)

InChI Key

XNTKOPKGLJNEML-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.